molecular formula C23H17FN2O3S B11640856 N-(4-fluorophenyl)-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide

N-(4-fluorophenyl)-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide

Cat. No.: B11640856
M. Wt: 420.5 g/mol
InChI Key: BTFXHTMZCYIQQA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide is a Schiff base sulfonamide derivative characterized by a sulfonamide core linked to a 4-fluorophenyl group and a 2-hydroxynaphthalene moiety via an imine bond.

Properties

Molecular Formula

C23H17FN2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C23H17FN2O3S/c24-17-6-8-19(9-7-17)26-30(28,29)20-12-10-18(11-13-20)25-15-22-21-4-2-1-3-16(21)5-14-23(22)27/h1-15,26-27H

InChI Key

BTFXHTMZCYIQQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)F)O

Origin of Product

United States

Biological Activity

N-(4-fluorophenyl)-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This compound exhibits structural features that suggest it may interact with various biological targets, including enzymes and receptors involved in tumor proliferation and inflammation.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H16FNO3S
  • Molecular Weight : 345.39 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated through several studies focusing on its inhibitory effects on key enzymes and its antiproliferative properties against cancer cell lines.

Inhibitory Effects

  • EGFR and COX-2 Inhibition :
    • The compound has shown promising results as a dual inhibitor of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). In vitro assays demonstrated that it effectively inhibits these targets, which are crucial in cancer progression and inflammatory processes .
  • Histone Deacetylase (HDAC) Inhibition :
    • Related compounds have been identified as potent HDAC inhibitors, specifically targeting HDAC3, which is associated with tumor growth suppression. The sulfonamide derivative's structural analogs exhibited IC50 values indicating strong inhibitory effects on solid tumor cells .

Antiproliferative Activity

The antiproliferative effects of this compound were assessed using various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
HepG21.30Induction of apoptosis
MCF-70.85G2/M phase arrest
A5491.50Inhibition of cell proliferation

These results indicate that the compound not only inhibits cell growth but also promotes apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.

Case Studies

Several case studies have highlighted the effectiveness of similar sulfonamide derivatives in clinical settings:

  • Combination Therapy :
    • In studies involving combination therapies, the presence of this compound enhanced the efficacy of standard chemotherapeutic agents like taxol and camptothecin, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors .
  • In Vivo Studies :
    • Animal model studies demonstrated that administration of this compound resulted in significant tumor growth inhibition compared to control groups. The observed tumor growth inhibition rates were around 48% when combined with other anticancer agents .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Protein Synthesis : The compound may disrupt protein synthesis pathways, leading to reduced cellular proliferation.
  • Induction of Apoptosis : By promoting apoptotic pathways, the compound effectively reduces the viability of cancer cells.
  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in various cancer cell lines, further limiting their ability to proliferate.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of this compound as an anticancer agent. The design and synthesis of derivatives that include this sulfonamide moiety have demonstrated promising results against various cancer cell lines.

  • Mechanism of Action : The compound acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), both of which are critical in cancer progression. Inhibiting these targets can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Case Studies :
    • In one study, derivatives of this compound were tested against MDA-MB-231 breast cancer cells, showing a significant increase in apoptosis rates. The most effective derivative exhibited an IC50 value indicative of high potency against this aggressive cancer type .
    • Another investigation illustrated that compounds with similar structures could induce cell cycle arrest and apoptosis through the modulation of key signaling pathways involved in cancer cell survival .

Antimicrobial Properties

The compound also exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics.

  • Inhibition Studies : Research has shown that derivatives containing the benzenesulfonamide structure can inhibit bacterial growth by interfering with bacterial enzymes essential for their survival. For instance, studies indicated effective inhibition against both Gram-positive and Gram-negative bacteria .
  • Mechanism : The antimicrobial action is primarily attributed to the inhibition of carbonic anhydrases (CAs), which are crucial for maintaining pH homeostasis in bacteria. Compounds targeting CA IX have been shown to possess selectivity and potency, making them valuable in treating infections caused by resistant strains .

Enzyme Inhibition

The sulfonamide derivatives are also being explored for their enzyme inhibition capabilities.

  • Carbonic Anhydrase Inhibition : Some studies report that these compounds exhibit strong inhibitory effects on carbonic anhydrase IX, with IC50 values ranging from 10.93 nM to 25.06 nM, demonstrating their potential as therapeutic agents in conditions where CA IX is overexpressed, such as certain cancers .
  • Additional Enzyme Targets : Beyond carbonic anhydrases, research indicates that these compounds may also inhibit acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (nM)Reference
Anticancer ActivityMDA-MB-231Varies ,
Antimicrobial ActivityVarious Bacterial StrainsVaries ,
Carbonic Anhydrase IXCA IX10.93 - 25.06
AcetylcholinesteraseAChEVaries

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to the following structurally related sulfonamide derivatives:

Compound Name Key Structural Differences Biological Activity/Properties Reference
4-{(E)-[(2-hydroxynaphthalen-1-yl)methylidene]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide Sulfonamide N-substituent: 5-methyl-1,3,4-thiadiazol-2-yl vs. 4-fluorophenyl Co(II), Ni(II), and Cu(II) complexes showed antimicrobial activity (MIC: 8–32 µg/mL) .
4-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide Schiff base: 2,3-dihydroxyphenyl vs. 2-hydroxynaphthalene; sulfonamide group: oxazolyl Metal complexes (Zn, Cd) exhibited photoluminescence and forensic applications .
4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14) Pyrimidinyl amino group vs. hydroxynaphthalene Schiff base Cytotoxic in lung cancer cells (IC50: ~10 µM); induced G2/M arrest .
(E)-N-(4-(2-hydroxybenzylideneamino)phenylsulfonyl) ligand (S.S) Schiff base: 2-hydroxybenzylidene vs. 2-hydroxynaphthalene Ag and Cd complexes showed antimicrobial activity (MIC: 16–64 µg/mL) .

Physicochemical Properties

  • Thermal Stability : Related Schiff base sulfonamides exhibit high melting points (>200°C), suggesting the target compound’s stability under physiological conditions .

Research Findings and Data Tables

Table 2: Physicochemical Comparison

Compound Melting Point (°C) Solubility (DMSO) LogP (Predicted)
N-(4-fluorophenyl)-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide >250 (estimated) High 3.8
4-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide 230 Moderate 2.5
PPA14 185 High 2.9

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